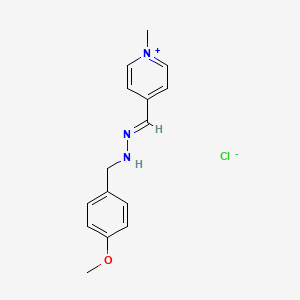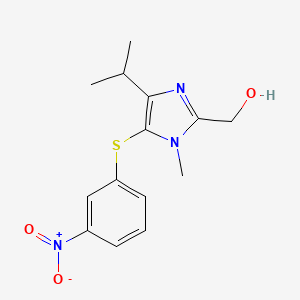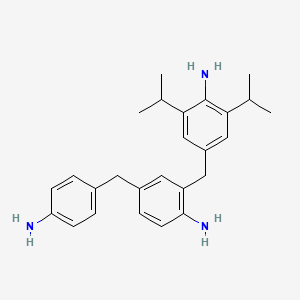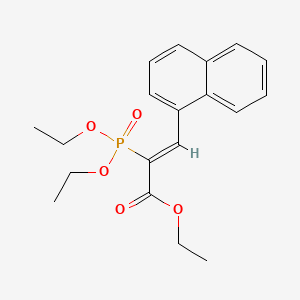
(D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium: is a calcium salt compound with the molecular formula C13H24CaO15 . It is composed of calcium ions complexed with D-gluconate and D-glycero-D-gulo-heptonate ligands. This compound is known for its stability and solubility in water, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium typically involves the reaction of calcium carbonate or calcium hydroxide with D-gluconic acid and D-glycero-D-gulo-heptonic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure complete complexation of the calcium ions with the ligands .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium can undergo oxidation reactions, particularly at the hydroxyl groups of the gluconate and heptonate ligands.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions, forming new complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts such as magnesium chloride, zinc sulfate.
Major Products:
Oxidation: Oxidized derivatives of gluconate and heptonate.
Reduction: Reduced forms of the ligands.
Substitution: New metal complexes with different properties.
Scientific Research Applications
Chemistry:
- Used as a chelating agent in analytical chemistry to stabilize metal ions in solution.
- Employed in the synthesis of other metal complexes for various applications .
Biology:
- Acts as a calcium supplement in biological studies to investigate calcium-dependent processes.
- Used in cell culture media to maintain calcium ion concentration .
Medicine:
- Utilized in pharmaceutical formulations as a calcium source.
- Investigated for its potential in treating calcium deficiency and related disorders .
Industry:
- Applied in the food industry as a calcium fortifier in beverages and dairy products.
- Used in the production of biodegradable polymers and materials .
Mechanism of Action
The mechanism of action of (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium primarily involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, ion channels, and structural proteins. The gluconate and heptonate ligands help stabilize the calcium ions, enhancing their bioavailability and effectiveness in biological systems .
Comparison with Similar Compounds
Calcium Gluconate: Similar in structure but lacks the heptonate ligand.
Calcium Lactate: Contains lactate instead of gluconate and heptonate.
Calcium Citrate: Uses citrate as the ligand, offering different solubility and stability properties.
Uniqueness:
- The combination of these ligands allows for better chelation and bioavailability of calcium ions, making it more effective in various applications .
(D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium: is unique due to the presence of both gluconate and heptonate ligands, providing enhanced stability and solubility compared to other calcium salts.
Properties
CAS No. |
95873-61-3 |
|---|---|
Molecular Formula |
C13H24CaO15 |
Molecular Weight |
460.40 g/mol |
IUPAC Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-,6-;2-,3-,4+,5-;/m11./s1 |
InChI Key |
DDYVHXDTXYNJGW-GUQWIMKMSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















